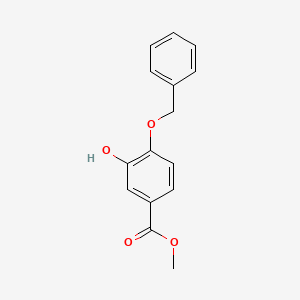

Methyl 4-(benzyloxy)-3-hydroxybenzoate

Vue d'ensemble

Description

Methyl 4-(benzyloxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with a benzyloxy group at the 4-position and a hydroxy group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(benzyloxy)-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(benzyloxy)-3-hydroxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions can be tailored to minimize by-products and maximize the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(benzyloxy)-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-(benzyloxy)-3-hydroxybenzaldehyde.

Reduction: Formation of 4-(benzyloxy)-3-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 4-(benzyloxy)-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Mécanisme D'action

The mechanism of action of methyl 4-(benzyloxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound enzymes and receptors .

Comparaison Avec Des Composés Similaires

Methyl 4-(benzyloxy)-3-hydroxybenzoate can be compared with similar compounds such as:

Methyl 4-hydroxybenzoate: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

Methyl 3-hydroxybenzoate: The position of the hydroxy group affects its reactivity and applications.

Methyl 4-(methoxy)-3-hydroxybenzoate: The methoxy group provides different steric and electronic effects compared to the benzyloxy group.

Activité Biologique

Methyl 4-(benzyloxy)-3-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by its benzyloxy and hydroxy functional groups, which contribute to its biological activity. The structure can be represented as follows:

- Chemical Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

The presence of the benzyloxy group enhances lipophilicity, facilitating interaction with lipid membranes and influencing the activity of membrane-bound enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological macromolecules, affecting their structure and function.

- Lipophilicity : The benzyloxy group increases the compound's ability to penetrate lipid membranes, which may enhance its efficacy against certain targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

- Bacterial Inhibition : The compound has demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also shows antifungal properties against Candida species.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa) have revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these effects are reported to be less than 10 µM, indicating potent activity .

- Mechanistic Insights : The compound appears to exert its anticancer effects through modulation of apoptotic pathways and inhibition of key signaling cascades involved in tumor growth .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Antimicrobial Efficacy Study : A study published in Nature evaluated the compound's effectiveness against human pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µg/mL, showcasing its potential for therapeutic applications in infectious diseases .

- Anticancer Mechanism Investigation : Research conducted on HeLa cells demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways .

- In Silico Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various targets, including enzymes involved in cancer progression, indicating a strong potential for drug development .

Propriétés

IUPAC Name |

methyl 3-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEZVYTTZZQFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.